2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate
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Overview
Description
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a dimethyl group, and a pentyl chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
- Step 1: Formation of Intermediate:
- React a substituted phenol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
- Conditions: Reflux in an organic solvent (e.g., toluene) for several hours.
- Step 2: Cyclization:
- The intermediate undergoes cyclization to form the benzochromene core.
- Conditions: Continued reflux with the addition of a dehydrating agent (e.g., phosphorus oxychloride).
- Step 3: Functional Group Modification:
- Introduce the hydroxyl and acetyl groups through selective functional group transformations.
- Conditions: Use of protecting groups and selective deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.
- Common reagents: Chromium trioxide, pyridinium chlorochromate.
- Reduction:
- The carbonyl groups can be reduced back to hydroxyl groups or further to alkanes.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
- Common reagents: Thionyl chloride, alkyl halides.
- Oxidation products: Aldehydes, ketones.
- Reduction products: Alcohols, alkanes.
- Substitution products: Halides, ethers.
Scientific Research Applications
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
- Used in studies of cellular signaling pathways.
- Medicine:
- Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
- Industry:
- Utilized in the development of new materials and chemical products.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzochromene core play a crucial role in its activity.
- Molecular Targets:
- Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptors: It may bind to specific receptors, modulating cellular responses.
- Pathways Involved:
- Signal Transduction: The compound may influence signaling pathways, such as those involved in inflammation or cell growth.
- Gene Expression: It may affect the expression of certain genes, leading to changes in protein synthesis.
Comparison with Similar Compounds
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]methanol
- 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]propanoate
- Uniqueness:
- The presence of the acetate group in this compound provides distinct chemical properties, such as increased solubility and reactivity.
- The specific arrangement of functional groups contributes to its unique biological activity and potential applications.
Properties
IUPAC Name |
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-4-5-6-7-15-10-18(25)21-16-12-23(14-24,13-20(26)27)9-8-17(16)22(2,3)28-19(21)11-15/h10-11,16-17,24-25H,4-9,12-14H2,1-3H3,(H,26,27)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCMZFQSGUWCAZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(CC(=O)[O-])CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33O5- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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